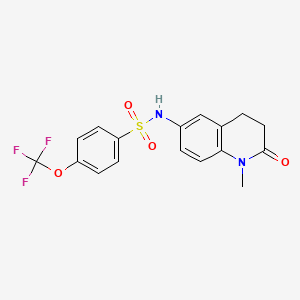

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

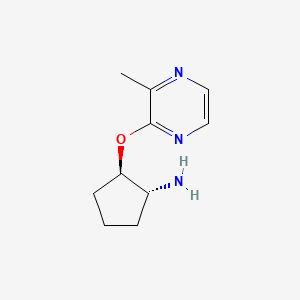

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been used in the development of bromodomain inhibitors, which are involved in the epigenetic regulation of gene expression .

Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . It has been complexed with TRIM24 PHD-bromodomain for structural studies . The resolution of the crystal structure was 1.73 Å .Physical And Chemical Properties Analysis

The exact physical and chemical properties of this compound are not provided in the available resources. It has a molecular formula of C17H18N2O4S and a molecular weight of 346.4.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety. These compounds were evaluated for their in vitro antitumor activity. Notably, some compounds showed more potent and efficacious antitumor activity than Doxorubicin, a reference drug, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Agonist Activity at Human Beta3 Adrenergic Receptors

Research on tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety revealed their potent and selective agonist activity at human beta3 adrenergic receptors. This finding suggests the therapeutic potential of these compounds in treating conditions related to beta3 adrenergic receptors (Parmee et al., 2000).

Molecular Interactions with Human Carbonic Anhydrases

Another study focused on the interaction between human carbonic anhydrases and a novel class of benzenesulfonamides. The research aimed to improve selectivity toward druggable isoforms through the introduction of additional hydrophobic/hydrophilic functionalities. One compound exhibited remarkable inhibition for the brain-expressed human carbonic anhydrase VII, showcasing the importance of nonpolar contacts for this class of inhibitors (Bruno et al., 2017).

Antioxidant and Enzyme Inhibitory Profile

A series of benzenesulfonamides incorporating 1,3,5-triazine motifs were investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds demonstrated moderate to high inhibition potency, which is relevant for diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Antimicrobial Activity

The antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives showed that some compounds exhibited significant activity against Gram-positive bacteria. This study highlights the potential of these compounds as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Wirkmechanismus

Zukünftige Richtungen

The compound has been used in the development of a potent and selective inhibitor (IACS-9571) with low nanomolar affinities for TRIM24 and BRPF1 . This inhibitor has excellent cellular potency and favorable pharmacokinetic properties, making it a high-quality chemical probe for the evaluation of TRIM24 and/or BRPF1 bromodomain function in vitro and in vivo . This suggests potential future directions in the development of treatments for conditions related to these proteins.

Eigenschaften

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4S/c1-22-15-8-3-12(10-11(15)2-9-16(22)23)21-27(24,25)14-6-4-13(5-7-14)26-17(18,19)20/h3-8,10,21H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYQMPVBKTVPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)

![2-((3-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2697146.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2697150.png)

![2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2697152.png)

![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2697160.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2697161.png)

![N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2697164.png)

![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid](/img/structure/B2697166.png)